(R)-3-(1H-pyrazol-5-yl)piperidine dihydrochloride
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Overview
Description
®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the condensation of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation .
For the industrial production of ®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride, large-scale synthesis methods are employed. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to interact with estrogen receptors and alcohol dehydrogenase . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have applications in medicinal chemistry.
3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents, used in various chemical reactions.
Uniqueness
®-3-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific combination of the pyrazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15Cl2N3 |
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Molecular Weight |
224.13 g/mol |
IUPAC Name |
(3R)-3-(1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H/t7-;;/m1../s1 |
InChI Key |
DIDJOGZJCKOBSG-XCUBXKJBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=NN2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=NN2.Cl.Cl |
Origin of Product |
United States |
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